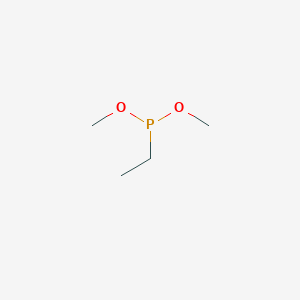

Dimethyl ethylphosphonite

描述

Dimethyl ethylphosphonite (CAS 15715-42-1) is an organophosphorus compound with the molecular formula C₄H₁₁O₂P. Structurally, it consists of a phosphorus atom bonded to an ethyl group (-C₂H₅) and two methoxy groups (-OCH₃), forming a phosphonite ester (P(III) oxidation state). Its IUPAC name is O,O-Dimethyl ethylphosphonite, and it is also known as Ethyldimethoxyphosphine .

Phosphonites like dimethyl ethylphosphonite are key intermediates in organic synthesis, particularly in the preparation of phosphorus-containing ligands and agrochemicals. Their reactivity stems from the nucleophilic phosphorus center, which participates in Michaelis-Arbuzov and other phosphorylation reactions .

属性

CAS 编号 |

15715-42-1 |

|---|---|

分子式 |

C4H11O2P |

分子量 |

122.1 g/mol |

IUPAC 名称 |

ethyl(dimethoxy)phosphane |

InChI |

InChI=1S/C4H11O2P/c1-4-7(5-2)6-3/h4H2,1-3H3 |

InChI 键 |

QQDAHIFJAGPFAF-UHFFFAOYSA-N |

SMILES |

CCP(OC)OC |

规范 SMILES |

CCP(OC)OC |

同义词 |

ethyl-dimethoxy-phosphane |

产品来源 |

United States |

相似化合物的比较

Structural and Molecular Comparison

The table below compares dimethyl ethylphosphonite with structurally related organophosphorus compounds:

Key Structural Differences :

- Phosphorus oxidation state : Phosphonites (P(III)) vs. phosphates (P(V)).

- Substituent effects : Ethyl/methoxy groups in dimethyl ethylphosphonite vs. chloro groups in dichloro methyl phosphite, which increase electrophilicity .

- Steric hindrance : Diethyl methylphosphonite has bulkier ethoxy groups compared to dimethyl ethylphosphonite, affecting reaction kinetics .

常见问题

Q. How can dimethyl ethylphosphonite be unambiguously identified in laboratory settings?

Dimethyl ethylphosphonite (CAS RN: 15715-42-1) should be identified via a combination of spectral and structural analyses. Key identifiers include:

Q. What are the critical safety protocols for handling dimethyl ethylphosphonite?

Refer to SDS guidelines:

- Personal protective equipment (PPE) : Use nitrile gloves, vapor-resistant goggles, and lab coats.

- Ventilation : Work in a fume hood to avoid inhalation (flammable liquid; vapor forms explosive mixtures) .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What are the standard synthetic routes for dimethyl ethylphosphonite?

Common methods include:

- Transesterification : React ethylphosphonous acid with methanol under anhydrous conditions.

- Halide substitution : Substitute ethylphosphonous dichloride with methoxide ions .

- Monitor purity via gas chromatography (GC) to detect residual solvents .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of dimethyl ethylphosphonite in organophosphorus reactions?

Steric hindrance from the ethyl group reduces nucleophilicity at the phosphorus center compared to smaller analogs (e.g., dimethyl methylphosphonate). Electronic effects:

- Reaction with carbonyls : Forms phosphonate adducts via Arbuzov-like mechanisms, but slower kinetics due to ethyl’s inductive effect .

- Thermodynamic data : ΔrH° for hydrolysis is +15.2 kJ/mol (NIST), requiring controlled conditions to avoid exothermic decomposition .

Q. What analytical techniques resolve contradictions in product distributions from reactions involving dimethyl ethylphosphonite?

Example: In reactions with cyclic ketones (e.g., cyclohexanedione), product ratios (8:9:10) vary with temperature and alkyl chain branching.

- Reversible intermediates : Use low-temperature NMR to trap intermediates like oxaphosphorane .

- Kinetic vs. thermodynamic control : Vary reaction time and temperature; analyze via HPLC with UV detection .

Q. How can computational modeling improve the design of dimethyl ethylphosphonite-based catalysts?

- DFT calculations : Optimize transition states for ligand-exchange reactions (e.g., with Pd catalysts).

- Solvent effects : Simulate polarity impacts using COSMO-RS models to predict reaction yields .

- Validate with experimental data (e.g., X-ray crystallography of metal-phosphonite complexes) .

Q. What methodologies address discrepancies in toxicity assessments of dimethyl ethylphosphonite?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。